molecular formula C7H8ClNO3S B2480810 (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride CAS No. 2138023-72-8

(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride

Cat. No.: B2480810
CAS No.: 2138023-72-8
M. Wt: 221.66
InChI Key: VVPHHNHYTVSPNT-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the reaction of 5-cyclopropyl-1,2-oxazole with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. The resulting products, such as sulfonamides, sulfonates, and sulfonothioates, have various biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c8-13(10,11)4-6-3-7(12-9-6)5-1-2-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPHHNHYTVSPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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